molecular formula C11H12O B8510410 4,7-Dimethyl-2-indanone

4,7-Dimethyl-2-indanone

Cat. No. B8510410
M. Wt: 160.21 g/mol
InChI Key: PUHHRKAPYINUGH-UHFFFAOYSA-N
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Patent
US06277778B1

Procedure details

To a solution of tert-butyldimethylchlorosilane (2.85 g, 18.9 mmol) and 4,7-dimethyl-2-indanone (2.53 g, 15.8 mmol, obtained by oxidation of 4,7-dimethylindene) in benzene (30 mL) was added DBU (3.13 g, 20.5 mmol) and the reaction mixture was stirred for 2 hours at room temperature. The mixture was diluted with Et2O (50 mL), washed with water (2×50 mL), 5% HCl (50 mL) water (2×50 mL) and dried over sodium sulphate. Evaporation of the solvents left a dark oil that was dissolved in pentane (30 mL). The unreacted starting materials were crystallized at −15° C. and removed by filtration. Evaporation of the solvent gave 3.03 g (69.9%) of fairly pure title compound as an orange oil. 1H NMR (CDCl3, δ): 6.94 (dq, 3J=7.7 Hz, 4J=0.3 Hz, 1H),; 6.78 (dq, 3J=7.7 Hz, 4J=0.3 Hz, 1H); 5.84 (t, 4J=1.1 Hz, 1H); 3.20 (m, 2H); 2.30 (s, 3H); 2.25 (s, 3H); 1.00 (s, 9H); 0.27 (s, 6H); 13C NMR (CDCl3, δ): 162.08; 143.39; 134.89; 129.45; 127.78; 125.49; 123.84; 105.28; 38.80; 25.65; 18.29; 18.21; −4.57.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:8])([CH3:7])Cl)([CH3:4])([CH3:3])[CH3:2].[CH3:9][C:10]1[CH:18]=[CH:17][C:16]([CH3:19])=[C:15]2[C:11]=1[CH2:12][C:13](=[O:20])[CH2:14]2.C1CCN2C(=NCCC2)CC1>C1C=CC=CC=1.CCOCC>[O:20]([C:13]1[CH2:14][C:15]2[C:11]([CH:12]=1)=[C:10]([CH3:9])[CH:18]=[CH:17][C:16]=2[CH3:19])[Si:5]([C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
2.53 g
Type
reactant
Smiles
CC1=C2CC(CC2=C(C=C1)C)=O
Name
Quantity
3.13 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×50 mL), 5% HCl (50 mL) water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
WAIT
Type
WAIT
Details
left a dark oil that
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in pentane (30 mL)
CUSTOM
Type
CUSTOM
Details
The unreacted starting materials were crystallized at −15° C.
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C=1CC2=C(C=CC(=C2C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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